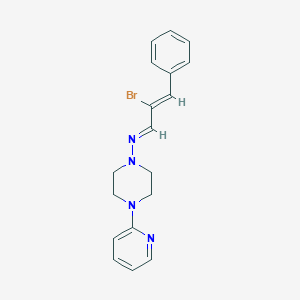
5-oxo-5-(8-quinolinylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-oxo-5-(8-quinolinylamino)pentanoic acid” belongs to the class of organic compounds known as oxopentanoic acids . These are pentanoic acids in which one of the methylene groups is replaced by a keto group .
Synthesis Analysis
While specific synthesis methods for “5-oxo-5-(8-quinolinylamino)pentanoic acid” are not available, similar compounds such as pentanoic acid have been synthesized from γ-valerolactone and formic acid using bifunctional catalysis .Aplicaciones Científicas De Investigación
Pharmacological Properties in Cholecystokinin Antagonism
Derivatives of 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as lorglumide, have shown significant pharmacological properties as non-peptide cholecystokinin (CCK) antagonists. They exhibit high affinity for pancreatic CCK receptors and demonstrate potent antagonism in smooth muscles of the gall bladder, ileum, and in CCK-induced amylase secretion of pancreatic acini. Lorglumide has potential diagnostic or therapeutic applications in conditions involving CCK (Makovec et al., 1987).
Inhibition of Neutrophils and Eosinophils Activation
Research indicates that 5-oxo-5-(8-quinolinylamino)pentanoic acid analogs, such as 5-oxo-ETE, can inhibit the activation of neutrophils and eosinophils. Novel indole OXE receptor antagonists have been identified, which effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in these cells, representing potential therapeutic agents in allergic diseases like asthma (Gore et al., 2014).
Quinolones as Antibiotics
Quinolones, having a similar structure to 5-oxo-5-(8-quinolinylamino)pentanoic acid, are widely used as antibiotics. When attached to oligonucleotides, quinolones can stabilize DNA duplexes against thermal denaturation, demonstrating their potential in biotechnological applications and antibiotic mechanisms (Tuma et al., 2002).
Biochemistry and Biology of 5-Lipoxygenase Products
Compounds like 5-oxo-5-(8-quinolinylamino)pentanoic acid are studied for their role in the biochemistry and biology of 5-lipoxygenase products. 5-Oxo-ETE, formed by the oxidation of 5-HETE, acts as a chemoattractant for eosinophils and neutrophils, and can stimulate the proliferation of prostate tumor cells. This highlights the significance of these compounds in both inflammatory processes and potential cancer research (Powell & Rokach, 2005).
Sensing Biological Zn(II)
Compounds related to 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as quinoline-derivatized fluoresceins, have been utilized for sensing biological Zn(II). These fluorescein-based dyes demonstrate significant fluorescence enhancements upon Zn(II) coordination, indicating their potential in biomedical imaging and analysis (Nolan et al., 2005).
Propiedades
IUPAC Name |
5-oxo-5-(quinolin-8-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(7-2-8-13(18)19)16-11-6-1-4-10-5-3-9-15-14(10)11/h1,3-6,9H,2,7-8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAGQKMFCQUTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-8-ylcarbamoyl)-butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)



![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)



![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)
![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)